

(Rac)-GSK547: A Technical Guide to a Potent RIPK1 Inhibitor

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Compound of Interest

Compound Name: (Rac)-GSK547

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **(Rac)-GSK547**, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the complex signaling pathways it modulates.

Introduction to (Rac)-GSK547 and its Target, RIPK1

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular fate, playing pivotal roles in inflammation, apoptosis (programmed cell death), and necroptosis (a form of regulated necrosis).[1] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases.

(Rac)-GSK547 is the racemic mixture of GSK547, a highly selective and potent inhibitor of RIPK1.[2][3] GSK547 has demonstrated significant potential in preclinical studies by modulating macrophage-mediated adaptive immune tolerance in pancreatic cancer.[4][5] Its ability to specifically target RIPK1 makes it a valuable tool for studying the physiological and pathological roles of this kinase, and a promising candidate for therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of GSK547, the active enantiomer of **(Rac)-GSK547**.

Parameter	Value	Cell Line/System	Notes
IC50	31 nM	Biochemical Assay	Inhibition of RIPK1 kinase activity.[6]
IC50	32 nM	L929 cells	Inhibition of TNF α and zVAD-fmk induced necroptosis.[4][7]

Table 1: In Vitro Potency of GSK547

Animal Model	Dosing	Key Findings	Reference
Orthotopic Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model	100 mg/kg/day (in chow)	Increased survival, reduced tumor volume, and fewer liver metastases.[6]	
Npc1 -/- Mouse Model	833 mg/kg (in chow)	Significantly increased mean survival.[8]	

Table 2: In Vivo Efficacy of GSK547

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **(Rac)-GSK547**.

Biochemical Kinase Assay for RIPK1 Inhibition (ADP-Glo™ Assay)

This protocol outlines a method to determine the in vitro potency of **(Rac)-GSK547** against RIPK1 by measuring the production of ADP, a product of the kinase reaction.[9]

Materials:

- Recombinant human RIPK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- **(Rac)-GSK547** (serially diluted)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

Procedure:

- Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing RIPK1 enzyme, MBP substrate, and ATP in the kinase assay buffer. The final concentrations should be optimized based on the enzyme activity.
- Inhibitor Addition: Add serial dilutions of **(Rac)-GSK547** in DMSO to the wells of a 384-well plate. Include a DMSO-only control.
- Initiate Kinase Reaction: Add the kinase reaction mix to each well to start the reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
 - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.
 - Incubate for 30-60 minutes at room temperature.

- **Measurement:** Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of **(Rac)-GSK547**.
- **Data Analysis:** Calculate the IC50 value from the dose-response curve.

L929 Cell Necroptosis Assay

This cell-based assay is used to determine the potency of **(Rac)-GSK547** in inhibiting necroptosis induced by Tumor Necrosis Factor-alpha (TNF α) in the presence of a pan-caspase inhibitor, zVAD-fmk.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- L929 murine fibrosarcoma cells
- DMEM supplemented with 10% FBS, penicillin, and streptomycin
- Recombinant murine TNF α
- zVAD-fmk (pan-caspase inhibitor)
- **(Rac)-GSK547** (serially diluted)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
- 96-well plates

Procedure:

- **Cell Seeding:** Seed L929 cells into 96-well plates at a density of approximately 1×10^4 cells per well and allow them to adhere overnight.[\[10\]](#)
- **Inhibitor Pre-treatment:** Pre-treat the cells with serial dilutions of **(Rac)-GSK547** for 30 minutes.[\[11\]](#)
- **Induction of Necroptosis:** Add a combination of TNF α (e.g., 1-100 ng/mL) and zVAD-fmk (e.g., 20 μ M) to the wells.[\[10\]](#)[\[11\]](#) Include appropriate controls (untreated, TNF α alone,

zVAD-fmk alone).

- Incubation: Incubate the plate for 20-24 hours at 37°C in a CO2 incubator.[11]
- Cell Viability Measurement: Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.
- Data Analysis: Normalize the data to the untreated control and calculate the IC50 value from the dose-response curve.

Western Blot Analysis of STAT1 Phosphorylation

This protocol describes the detection of phosphorylated STAT1 (p-STAT1) in bone marrow-derived macrophages (BMDMs) treated with **(Rac)-GSK547** to assess its effect on inflammatory signaling pathways.[13][14]

Materials:

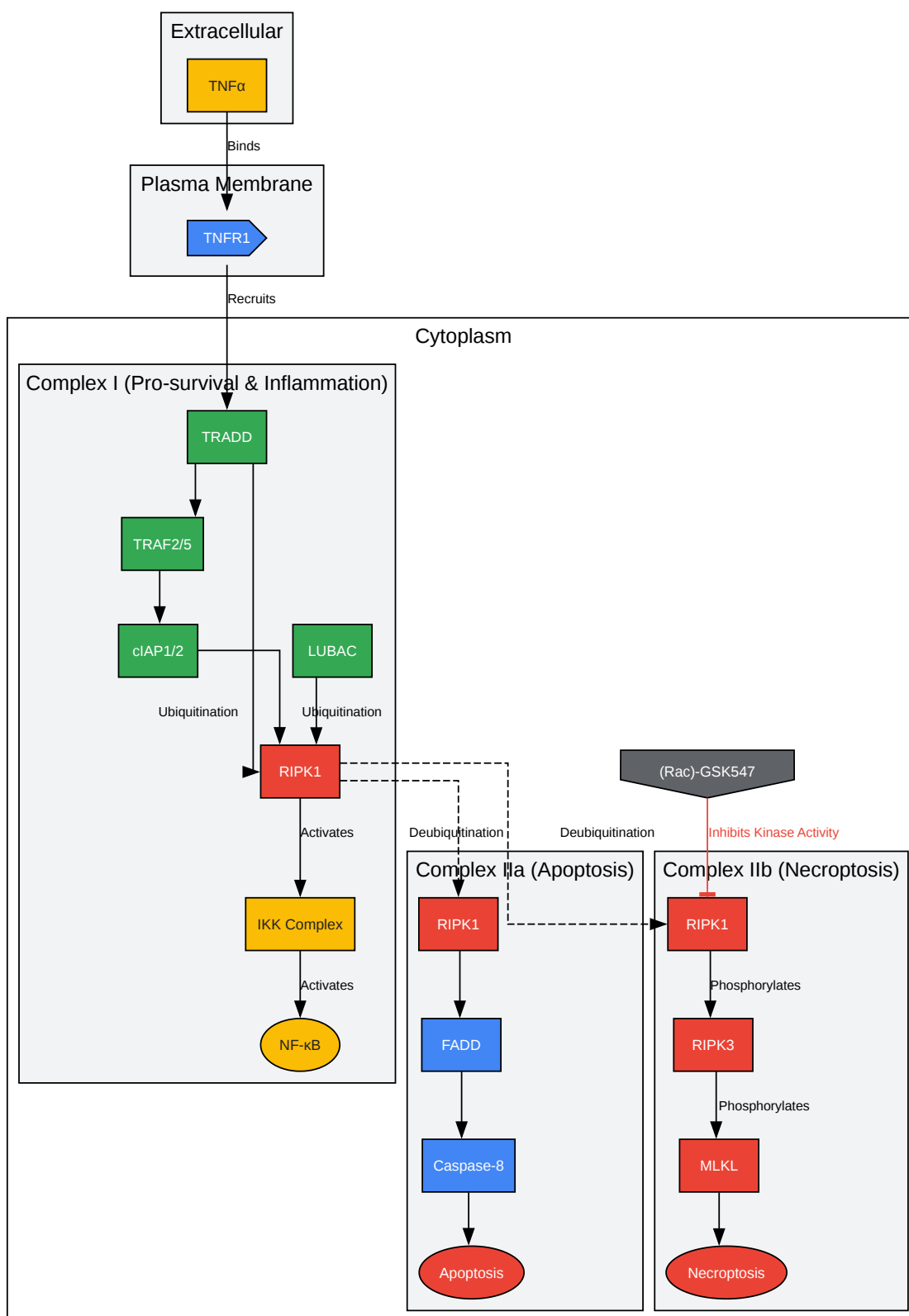
- Bone marrow-derived macrophages (BMDMs)
- **(Rac)-GSK547**
- Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-p-STAT1 (Tyr701), anti-total STAT1
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

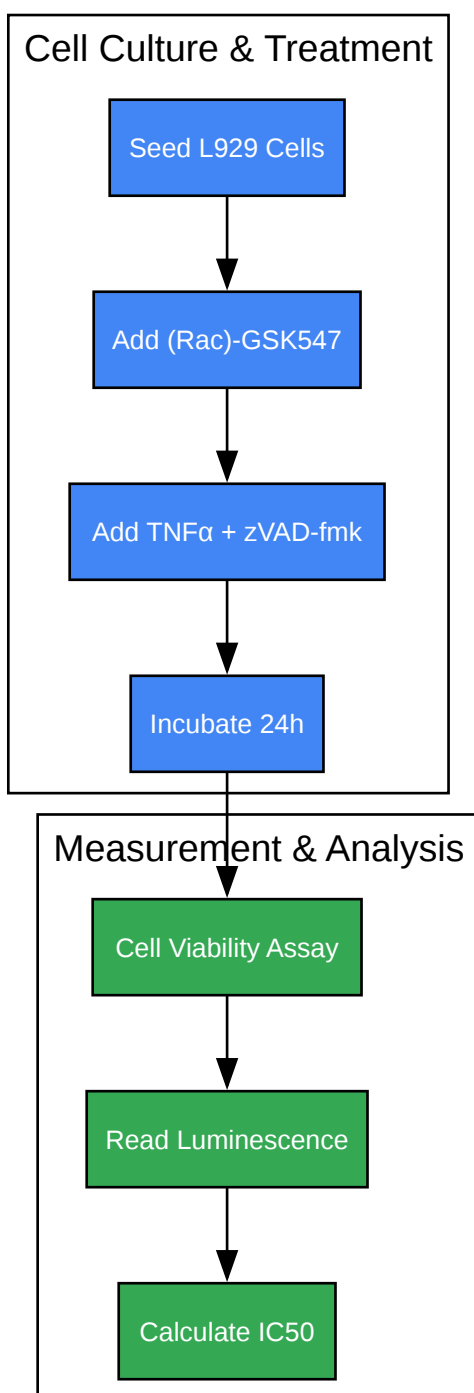
Procedure:

- Cell Treatment: Treat BMDMs with **(Rac)-GSK547** at the desired concentration and for the appropriate duration.
- Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against p-STAT1 overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT1 to normalize for protein loading.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the RIPK1 signaling pathway and a representative experimental workflow.





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